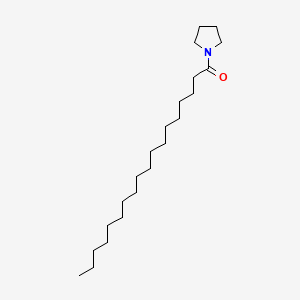

Pyrrolidine, 1-stearoyl-

Descripción

Propiedades

Número CAS |

33707-76-5 |

|---|---|

Fórmula molecular |

C22H43NO |

Peso molecular |

337.6 g/mol |

Nombre IUPAC |

1-pyrrolidin-1-yloctadecan-1-one |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3 |

Clave InChI |

AEBDOCOLSSICMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |

Origen del producto |

United States |

Synthesis from Acyclic Precursors:this Strategy Involves the Cyclization of a Linear Molecule to Form the Pyrrolidine Ring.nih.govresearchgate.netachieving Stereocontrol in This Process Requires the Use of Asymmetric Catalysis or Chiral Auxiliaries.

Optimization of Reaction Conditions and Yields in the Synthesis of N-Stearoyl Pyrrolidines

The final and key step in synthesizing the title compound is the formation of the amide bond between the pyrrolidine nitrogen and the stearoyl carbonyl group. This is typically achieved through the acylation of pyrrolidine with an activated derivative of stearic acid, such as stearoyl chloride. The optimization of this reaction is crucial for maximizing yield, minimizing impurities, and ensuring process efficiency, particularly for larger-scale synthesis.

The reaction involves the nucleophilic attack of the pyrrolidine secondary amine on the electrophilic carbonyl carbon of stearoyl chloride. A base, such as triethylamine (B128534) or pyridine, is commonly added to act as a scavenger for the hydrochloric acid (HCl) byproduct. To further enhance the reaction rate, especially with less reactive substrates or for hindered alcohols, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net

Systematic optimization of this process can be achieved using methodologies like Design of Experiments (DoE). acs.org DoE allows for the simultaneous variation of multiple reaction parameters to build a statistical model that identifies the optimal conditions. acs.org For the synthesis of N-stearoyl pyrrolidines, key factors to investigate would include reaction temperature, residence time, stoichiometry (equivalents of pyrrolidine and base), and catalyst loading.

A hypothetical optimization study is presented in the table below, illustrating how DoE could be applied. The goal is to maximize the yield of the desired product, 1-stearoyl-pyrrolidine.

| Experiment | Temperature (°C) | Time (h) | Pyrrolidine (Equivalents) | Catalyst (DMAP, mol%) | Yield (%) |

| 1 | 25 | 2 | 1.1 | 1 | 75 |

| 2 | 40 | 2 | 1.1 | 5 | 88 |

| 3 | 25 | 4 | 1.1 | 5 | 85 |

| 4 | 40 | 4 | 1.1 | 1 | 82 |

| 5 | 25 | 2 | 1.5 | 5 | 90 |

| 6 | 40 | 2 | 1.5 | 1 | 86 |

| 7 | 25 | 4 | 1.5 | 1 | 84 |

| 8 | 40 | 4 | 1.5 | 5 | 95 |

| Center Point | 32.5 | 3 | 1.3 | 3 | 89 |

This table is a hypothetical representation based on the principles of reaction optimization.

Analysis of such data could reveal, for example, that higher temperatures, longer residence times, and an excess of the amine lead to the highest yields. acs.org However, it could also uncover interactions between factors, such as a specific combination of catalyst loading and temperature that provides the best balance of yield and purity.

Reaction Pathways and Mechanistic Elucidation of Pyrrolidine, 1 Stearoyl Transformations

Investigation of Reaction Kinetics and Rate Laws for Pyrrolidine (B122466), 1-stearoyl- Synthesis and Degradation.sci-hub.selibretexts.orgresearchgate.net

The formation and breakdown of Pyrrolidine, 1-stearoyl- are governed by fundamental kinetic principles. The synthesis typically involves the acylation of pyrrolidine with stearoyl chloride or a derivative, while degradation often occurs via hydrolysis. libretexts.org

Determination of Rate-Limiting Steps and Reaction Orders

Rate Law for Synthesis: Rate = k[Pyrrolidine][Stearoyl Chloride]

The rate-limiting step is often the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the stearoyl chloride. This is because the subsequent departure of the chloride leaving group is a relatively fast process.

In the case of degradation via hydrolysis, the reaction can be either acid-catalyzed or base-promoted. libretexts.org Under acidic conditions, the reaction rate is dependent on the concentration of the amide and the acid catalyst. youtube.com In basic hydrolysis, the rate is dependent on the concentration of the amide and the hydroxide (B78521) ion. libretexts.org The hydrolysis of N-substituted amides in high-temperature water has been shown to be first order in both the amide and water. researchgate.net

Interactive Data Table: Factors Influencing Reaction Order

| Reactant/Condition | Role in Synthesis/Degradation | Expected Reaction Order Contribution |

| Pyrrolidine | Nucleophile in synthesis | First Order |

| Stearoyl Chloride | Electrophile in synthesis | First Order |

| Pyrrolidine, 1-stearoyl- | Substrate in degradation | First Order |

| Acid Catalyst (H+) | Catalyst in hydrolysis | First Order (in catalyst) |

| Base (OH-) | Reagent in hydrolysis | First Order (in base) |

Temperature and Solvent Effects on Reaction Rates

Temperature plays a crucial role in the kinetics of both the synthesis and degradation of Pyrrolidine, 1-stearoyl-. As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate, as it provides the molecules with the necessary activation energy. rsc.orgresearchgate.net For instance, in the synthesis of amides, elevated temperatures can accelerate the reaction but must be controlled to prevent side reactions or degradation. Microwave irradiation has been shown to significantly shorten reaction times for the synthesis of Pyrrolidine, 1-stearoyl-, minimizing thermal degradation.

The choice of solvent is also critical. The synthesis is often carried out in anhydrous, non-polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the highly reactive stearoyl chloride. solubilityofthings.com The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. In degradation reactions like hydrolysis, the presence of water is, by definition, essential. libretexts.org The use of deep eutectic solvents has been shown to facilitate amide bond formation by lowering activation entropies. rsc.orgresearchgate.net

Interactive Data Table: Solvent and Temperature Effects

| Parameter | Effect on Synthesis Rate | Effect on Hydrolysis Rate | Rationale |

| Temperature Increase | Increases | Increases | Provides higher kinetic energy to overcome the activation energy barrier. rsc.orgresearchgate.net |

| Anhydrous Aprotic Solvents (e.g., THF, DCM) | Favorable | Inhibited | Prevents premature hydrolysis of stearoyl chloride during synthesis. |

| Protic Solvents (e.g., Water, Ethanol) | Unfavorable | Favorable | Water acts as a reactant in hydrolysis. libretexts.org |

| Deep Eutectic Solvents | Can Enhance | - | Can lower the activation entropy for amide formation. rsc.orgresearchgate.net |

Mechanistic Studies of Chemical Transformations Involving the N-Stearoyl Moiety.benchchem.comyoutube.comsolubilityofthings.com

The N-stearoyl moiety of Pyrrolidine, 1-stearoyl- is the primary site of its chemical reactivity, undergoing transformations such as hydrolysis, amidation, cleavage, and rearrangements.

Hydrolysis and Amidation Pathways

Hydrolysis: The amide bond in Pyrrolidine, 1-stearoyl- can be cleaved through hydrolysis under either acidic or basic conditions to yield stearic acid and pyrrolidine. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of pyrrolidine (which is protonated under acidic conditions) leads to the formation of stearic acid. youtube.comucalgary.ca

Base-Promoted Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the pyrrolidide anion (a poor leaving group) is followed by an acid-base reaction where the pyrrolidide deprotonates the newly formed stearic acid. libretexts.orglibretexts.org

Amidation: Pyrrolidine, 1-stearoyl- can be synthesized via transamidation, for example, from methyl stearate (B1226849) and pyrrolidine, which can be catalyzed by enzymes like lipase. Nickel-catalyzed amidation reactions have also been developed, offering alternative synthetic routes. digitellinc.com

Cleavage and Rearrangement Reactions

Cleavage: The C-N bond in N-acyl pyrrolidines can be cleaved under specific conditions. A combination of a Lewis acid and photoredox catalysis can enable the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidine. nih.gov This method involves a single-electron transfer to the amide, facilitated by the Lewis acid, leading to site-selective bond cleavage. nih.gov While this has been demonstrated on a related system, similar principles could potentially be applied to Pyrrolidine, 1-stearoyl- for skeletal remodeling. nih.gov

Rearrangement Reactions: N-acylpyrrolidines and related N-acyl compounds can undergo various rearrangement reactions. clockss.org For example, the Beckmann rearrangement can convert a ketone into an amide, a reaction that is conceptually related to the structure of N-acyl compounds. libretexts.org The Curtius rearrangement involves an isocyanate intermediate and can be used to form amines from carboxylic acids, a transformation relevant to the synthesis of the building blocks of Pyrrolidine, 1-stearoyl-. libretexts.orgwikipedia.org Anionic sigmatropic rearrangements of N-acyl-N'-enylhydrazines have been shown to yield pyrrolidinone derivatives, highlighting the potential for skeletal reorganization in related systems. clockss.org

Catalytic Activity and Role of Pyrrolidine, 1-stearoyl- as a Ligand or Organocatalyst in Chemical Processes

While specific studies detailing the use of Pyrrolidine, 1-stearoyl- as a catalyst are not extensively documented, the pyrrolidine scaffold itself is a cornerstone in catalysis. nih.gov L-proline, a simple pyrrolidine derivative, is a well-known organocatalyst. nih.gov

The pyrrolidine ring can act as a chiral ligand in metal-catalyzed reactions. For example, chiral gold(I) complexes bearing pyrrolidinyl phosphine (B1218219) ligands have been developed for enantioselective catalysis. nih.govresearchgate.net The pyrrolidine moiety in these complexes helps to create a chiral binding pocket that directs the stereochemical outcome of the reaction. nih.govresearchgate.net

Given the presence of the pyrrolidine ring, it is plausible that Pyrrolidine, 1-stearoyl- or its derivatives could function as ligands in transition metal catalysis. The long stearoyl chain would impart significant lipophilicity, potentially enabling catalysis in non-polar media or at interfaces. However, the amide nitrogen in Pyrrolidine, 1-stearoyl- is less basic than in unsubstituted pyrrolidine due to resonance with the carbonyl group, which would affect its coordination properties. Further research would be needed to explore its potential as a ligand or organocatalyst.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of Pyrrolidine, 1 Stearoyl

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Purity Assessment and Quantification

HPLC is a cornerstone for the analysis of non-volatile compounds like Pyrrolidine (B122466), 1-stearoyl-. Method development focuses on achieving adequate resolution, sensitivity, and reproducibility for both purity determination and accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for the analysis of non-polar to moderately polar compounds. youtube.com Given the long C18 alkyl chain of the stearoyl group, Pyrrolidine, 1-stearoyl- is predominantly non-polar and thus well-suited for RP-HPLC. The retention mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. youtube.comyoutube.com The mobile phase is generally a polar mixture, such as water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). youtube.com Increasing the proportion of the organic solvent in the mobile phase decreases the retention time of Pyrrolidine, 1-stearoyl-.

Normal-phase HPLC (NP-HPLC), conversely, utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane, isopropanol). nsf.gov While less common for lipophilic compounds, NP-HPLC can be advantageous for separating isomers or closely related impurities with differing polarities in the pyrrolidine ring. In the context of Pyrrolidine, 1-stearoyl-, NP-HPLC could potentially resolve impurities arising from the pyrrolidine moiety.

A typical starting point for method development in RP-HPLC for Pyrrolidine, 1-stearoyl- would involve a C18 column and a gradient elution from a lower to a higher concentration of acetonitrile in water. Detection is commonly achieved using a UV detector, as the amide chromophore exhibits absorbance at low wavelengths (around 200-220 nm). For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 1: Illustrative RP-HPLC Method Parameters for Pyrrolidine, 1-stearoyl- Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. researchgate.netchromatographyonline.com HILIC is particularly useful for the separation of polar compounds that are poorly retained in reversed-phase systems. chromatographyonline.combepls.com While Pyrrolidine, 1-stearoyl- is primarily non-polar, HILIC could be employed for the analysis of polar precursors or degradation products, such as pyrrolidine itself or stearic acid, which might be present as impurities. The separation mechanism in HILIC involves partitioning of the analyte between the water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase. chromatographyonline.com The high organic content of the mobile phase in HILIC also offers the advantage of enhanced sensitivity when coupled with mass spectrometry, due to more efficient solvent desolvation in the ion source. researchgate.net

For instance, a HILIC method could be developed to quantify any unreacted pyrrolidine in a sample of Pyrrolidine, 1-stearoyl-. chromforum.org This would typically involve a polar column (e.g., amide or silica) and a mobile phase consisting of a high percentage of acetonitrile with an aqueous buffer. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of Pyrrolidine, 1-stearoyl- and elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds. semanticscholar.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. semanticscholar.org For Pyrrolidine, 1-stearoyl-, ESI in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺, allowing for the confirmation of its molecular weight (337.59 g/mol ). The high organic content of mobile phases used in RP-HPLC and HILIC is advantageous for ESI, promoting efficient ionization. semanticscholar.org

Table 2: Expected Ions for Pyrrolidine, 1-stearoyl- in ESI-MS

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₂H₄₄NO⁺ | 338.3417 |

| [M+Na]⁺ | C₂₂H₄₃NNaO⁺ | 360.3237 |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Pyrrolidine, 1-stearoyl- itself has a high boiling point and is not directly amenable to GC analysis without derivatization. However, GC-MS can be a valuable tool for analyzing volatile impurities or for characterizing the compound after chemical degradation into smaller, more volatile fragments. For instance, hydrolysis of Pyrrolidine, 1-stearoyl- would yield stearic acid and pyrrolidine. The stearic acid could be derivatized to its methyl ester (stearic acid methyl ester), and the pyrrolidine could be analyzed directly or after derivatization, to make them suitable for GC-MS analysis. nih.gov The mass spectra obtained from GC-MS provide detailed structural information based on the electron ionization (EI) fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. youtube.com In a typical MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion of Pyrrolidine, 1-stearoyl-) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. youtube.com The fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization. rsc.org

For Pyrrolidine, 1-stearoyl-, collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to yield characteristic fragment ions. The most likely fragmentation pathway would involve cleavage of the amide bond, leading to the formation of a stearoyl cation and a neutral pyrrolidine molecule, or a protonated pyrrolidine and a neutral ketene (B1206846) derived from the stearoyl chain. Another prominent fragmentation would be the loss of the pyrrolidine ring. The analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the stearoyl group to the pyrrolidine nitrogen.

Table 3: Predicted MS/MS Fragmentation of [C₂₂H₄₄NO]⁺ (Protonated Pyrrolidine, 1-stearoyl-)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 338.34 | 267.27 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl cation) |

| 338.34 | 72.08 | [C₄H₁₀N]⁺ (Protonated pyrrolidine) |

| 338.34 | Varies | Loss of alkyl chain fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules like N-stearoylpyrrolidine in both solution and solid states.

Multi-Dimensional NMR Techniques

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR experiments are crucial for unambiguous signal assignment and for probing through-bond and through-space correlations. For a molecule like N-stearoylpyrrolidine, with its long, flexible stearoyl chain and pyrrolidine ring, spectral overlap in 1D spectra can be significant. 2D NMR techniques help to resolve this complexity. bitesizebio.com

Key 2D NMR experiments for the characterization of N-stearoylpyrrolidine include:

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons (²J and ³J couplings), which is invaluable for tracing the connectivity of the protons within the pyrrolidine ring and along the stearoyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. bitesizebio.com This allows for the definitive assignment of each carbon atom in the molecule to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically ²J and ³J) between protons and carbons, which is critical for identifying the quaternary carbonyl carbon and confirming the connectivity between the stearoyl chain and the pyrrolidine ring via the amide bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of N-stearoylpyrrolidine.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Pyrrolidine, 1-stearoyl-

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | 172.5 | - |

| Pyrrolidine C2', C5' | 45.8 | 3.4 (t) |

| Pyrrolidine C3', C4' | 25.5 | 1.9 (m) |

| Stearoyl C2 | 35.2 | 2.2 (t) |

| Stearoyl C3 | 25.7 | 1.6 (m) |

| Stearoyl C4-C15 | 29.3-29.7 | 1.2-1.3 (m) |

| Stearoyl C16 | 31.9 | 1.2-1.3 (m) |

| Stearoyl C17 | 22.7 | 1.2-1.3 (m) |

| Stearoyl C18 | 14.1 | 0.9 (t) |

Note: These are predicted values and may vary slightly from experimental data. Chemical shifts are referenced to a standard (e.g., TMS).

Solid-State NMR for Aggregate Structures

In the solid state, molecules like N-stearoylpyrrolidine can form ordered structures, such as bilayers or other aggregates, due to intermolecular interactions involving the long alkyl chains and the polar amide headgroups. Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of such systems. emory.edu

Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR these interactions provide valuable structural information. emory.edu Key ssNMR techniques include:

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant protons. Magic-angle spinning (MAS) is employed to narrow the broad lines typically seen in solid-state spectra, yielding higher resolution. nih.gov

PISEMA (Polarization Inversion Spin Exchange at the Magic Angle): This is a more advanced 2D ssNMR experiment that can be used to determine the orientation of specific chemical bonds relative to an external magnetic field, providing detailed information about molecular alignment in ordered samples. nih.gov

By analyzing the chemical shifts and line shapes in ssNMR spectra, information about the packing, conformation, and dynamics of N-stearoylpyrrolidine molecules in the solid state can be obtained. For instance, changes in the ¹³C chemical shifts of the alkyl chain carbons can indicate the presence of different polymorphic forms or phases with varying degrees of conformational order (e.g., all-trans vs. gauche conformations).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and non-destructive methods for identifying the functional groups present in a molecule. youtube.com They are complementary techniques, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. youtube.com

For N-stearoylpyrrolidine, these techniques can readily confirm the presence of key structural features:

Amide Group: The most prominent feature in the IR spectrum is the strong absorption band of the tertiary amide C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is usually observed around 1400-1450 cm⁻¹.

Alkyl Chain: The long stearoyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850 cm⁻¹ and 2920 cm⁻¹ for symmetric and asymmetric stretching, respectively). CH₂ scissoring and rocking vibrations are also observable in the fingerprint region (around 1465 cm⁻¹ and 720 cm⁻¹, respectively).

Pyrrolidine Ring: The C-H and C-C vibrations of the pyrrolidine ring will also contribute to the spectrum, although they may overlap with the signals from the stearoyl chain.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar alkyl chain. nih.gov The C-C stretching vibrations of the long carbon backbone give rise to a series of bands in the Raman spectrum that can provide information about the conformational order of the chain.

Table 2: Characteristic IR and Raman Bands for Pyrrolidine, 1-stearoyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amide | C=O stretch | 1630 - 1680 | Strong | Medium |

| Alkyl | C-H stretch (asymmetric) | ~2920 | Strong | Strong |

| Alkyl | C-H stretch (symmetric) | ~2850 | Strong | Strong |

| Alkyl | CH₂ scissor | ~1465 | Medium | Medium |

| Amide | C-N stretch | 1400 - 1450 | Medium | Weak |

Derivatization Strategies for Enhanced Analytical Detection and Separation

For the analysis of N-stearoylpyrrolidine by gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), derivatization is often not strictly necessary due to its relatively good thermal stability and volatility compared to its corresponding free fatty acid, stearic acid. However, in certain analytical scenarios, derivatization strategies can be employed to improve chromatographic properties or enhance detection sensitivity.

It is important to note that many common derivatization techniques target active hydrogen atoms, such as those in carboxylic acids, alcohols, and primary/secondary amines. gcms.cz Since N-stearoylpyrrolidine is a tertiary amide, it lacks these active hydrogens, making it unreactive to many standard derivatization reagents like silylating agents (e.g., BSTFA, MSTFA) or alkylating agents under typical conditions. restek.com

However, derivatization can be approached by first hydrolyzing the amide bond to liberate stearic acid and pyrrolidine. The resulting stearic acid can then be derivatized for improved GC analysis. Common derivatization reactions for the resulting fatty acid include: sigmaaldrich.com

Esterification: Conversion of the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester) is a widely used method. This is often achieved using reagents like boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification. restek.com FAMEs are more volatile and less polar than their corresponding free fatty acids, leading to sharper peaks and better separation in GC. sigmaaldrich.com

Silylation: The carboxylic acid can be converted into a trimethylsilyl (B98337) (TMS) ester using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com TMS derivatives are also highly volatile and suitable for GC-MS analysis. nih.gov

These indirect derivatization strategies can be useful for quantifying N-stearoylpyrrolidine by converting it to a more easily analyzable derivative of its fatty acid component.

Table 3: Common Derivatization Reagents for Indirect Analysis of N-stearoylpyrrolidine (via Stearic Acid)

| Derivatization Method | Reagent(s) | Target Functional Group | Derivative Formed |

|---|---|---|---|

| Esterification | Boron trifluoride-methanol (BF₃-Methanol) | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) |

| Esterification | Acidic Methanol | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) |

Computational Chemistry and Theoretical Modeling of Pyrrolidine, 1 Stearoyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of Pyrrolidine (B122466), 1-stearoyl-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. youtube.com For pyrrolidine derivatives, DFT calculations, often at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory, have been employed to clarify reaction mechanisms. nih.gov These studies can determine the stability of different tautomeric forms and predict reaction pathways by calculating the potential energy surface. nih.gov For instance, DFT calculations can show that for certain reactions involving pyrrolidine derivatives, kinetic selectivity is more significant than thermodynamic selectivity in forming the main products. nih.gov The choice of functional, such as the widely used B3LYP, which combines exact exchange from Hartree-Fock theory with generalized gradient approximations, is crucial for obtaining accurate results. youtube.com

The conformational flexibility of Pyrrolidine, 1-stearoyl- is significant due to the long stearoyl chain attached to the pyrrolidine ring. The pyrrolidine ring itself can adopt different puckered conformations, such as the envelope and twist forms. The presence of substituents can lock the ring into specific puckered modes. nih.gov Computational studies are essential to map the energy landscape of these different conformers and determine their relative stabilities. researchgate.netresearchgate.net For N-substituted pyrrolidines, a conformational search using statistical methods followed by DFT-based geometry optimization can identify the lowest energy conformers. researchgate.net The relative populations of these conformers can then be estimated using Boltzmann weighting factors based on their Gibbs free energies. researchgate.net

Table 1: Predicted Relative Energies of Pyrrolidine, 1-stearoyl- Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Extended Stearoyl Chain, Envelope Pyrrolidine | 0.00 |

| 2 | Folded Stearoyl Chain, Envelope Pyrrolidine | 1.25 |

| 3 | Extended Stearoyl Chain, Twist Pyrrolidine | 0.85 |

| 4 | Folded Stearoyl Chain, Twist Pyrrolidine | 2.10 |

Note: This table is a hypothetical representation based on typical findings for similar molecules and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and interactions with the solvent. mdpi.com These simulations are particularly valuable for understanding the dynamic nature of flexible molecules like Pyrrolidine, 1-stearoyl-.

When Pyrrolidine, 1-stearoyl- or its derivatives interact with biological targets such as proteins, MD simulations can elucidate the dynamics of these interactions. nih.govrsc.org These simulations can reveal how a ligand binds to a protein's active site and the conformational changes that occur in both the ligand and the protein during this process. nih.gov Techniques such as steered molecular dynamics (SMD) can be used to simulate the unbinding of a ligand from a protein, providing information about the binding strength and pathways. mdpi.com For example, MD simulations have been used to study the interaction of pyrrolidine derivatives with enzymes like α-mannosidase and neuraminidase, identifying key residues involved in binding. nih.govnih.gov

Given its lipid-like stearoyl chain, Pyrrolidine, 1-stearoyl- is expected to interact with biological membranes. MD simulations are a powerful tool to investigate these interactions at an atomic level. nih.gov Simulations can model the insertion of the molecule into a lipid bilayer, its orientation within the membrane, and its effect on membrane properties. nih.gov For instance, simulations can track the position and orientation of the pyrrolidine headgroup and the stearoyl tail within the membrane, providing insights into how it might modulate membrane function. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies on Pyrrolidine, 1-stearoyl- Derivatives

QSAR and molecular docking are computational techniques used to predict the biological activity of molecules and their binding modes to a target, respectively. nih.govnih.gov These methods are instrumental in drug discovery and design. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that predict activity based on steric and electrostatic fields. nih.gov These models can guide the design of new derivatives with improved potency. nih.govrsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov For Pyrrolidine, 1-stearoyl- derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. nih.govnih.gov The results of docking can be used to rationalize the observed activity of a compound and to design new molecules with enhanced binding affinity. nih.govnih.gov For example, docking studies on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) have revealed important interactions within the protein's binding site. nih.govnih.gov

Table 2: Key Parameters in QSAR and Molecular Docking Studies

| Parameter | Description | Relevance to Pyrrolidine, 1-stearoyl- Derivatives |

| q² (Cross-validated R²) | A measure of the predictive ability of a QSAR model. | Indicates the robustness and predictive power of the QSAR model for pyrrolidine derivatives. nih.govnih.gov |

| R² (Non-cross-validated R²) | A measure of the correlation between the predicted and observed activities in a QSAR model. | Shows how well the QSAR model fits the training data for pyrrolidine derivatives. nih.govnih.gov |

| Binding Affinity/Energy | The strength of the interaction between a ligand and its target, calculated in molecular docking. | Predicts the potency of Pyrrolidine, 1-stearoyl- derivatives as inhibitors of a specific target. |

| Key Interacting Residues | Amino acid residues in the target protein that form significant interactions with the ligand. | Identifies crucial contact points for the binding of pyrrolidine derivatives, guiding structure-based design. nih.govnih.gov |

Biological Interactions and Molecular Mechanisms Associated with Pyrrolidine, 1 Stearoyl in in Vitro and Ex Vivo Systems

Role in Cellular Lipid Metabolism and Fatty Acid Amide Pathways

Pyrrolidine (B122466), 1-stearoyl- belongs to the family of fatty acid amides, a class of lipid signaling molecules that includes well-known bioregulators like anandamide (B1667382) and oleoylethanolamide. These molecules are integral to various physiological processes. The structure of Pyrrolidine, 1-stearoyl-, which combines a stearic acid tail with a pyrrolidine head group, suggests its potential involvement in lipid metabolism and fatty acid amide signaling pathways.

N-acyl amino acids, a closely related class of compounds, are recognized as endogenous signaling molecules. nih.gov The biological activity of these compounds is often influenced by the nature of both the fatty acid and the amino acid components. For instance, N-stearoyl amino acids have been noted for their biological activities, suggesting that the stearoyl group itself is a key determinant of function. researchgate.net While direct studies on Pyrrolidine, 1-stearoyl-'s role in fatty acid amide pathways are scarce, its structural similarity to other bioactive lipids implies it may be metabolized by or interact with enzymes in these pathways, such as fatty acid amide hydrolase (FAAH).

Interaction with Enzymes Involved in Fatty Acid Desaturation (e.g., Stearoyl-CoA Desaturase 1 (SCD1))

There is no direct evidence in the reviewed scientific literature of Pyrrolidine, 1-stearoyl- acting as an inhibitor or modulator of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids, like stearic acid, into monounsaturated fatty acids. Inhibition of SCD1 is a significant area of research for metabolic diseases.

While no specific data exists for Pyrrolidine, 1-stearoyl-, research into other fatty acid amide inhibitors has shown that optimizing the length of the fatty acid chain is crucial for potency. researchgate.net This principle suggests that the C18 stearoyl chain of Pyrrolidine, 1-stearoyl- is a defining feature that would be critical to any potential interaction with lipogenic enzymes like SCD1. However, without experimental data, its role remains speculative.

Influence on Acyl-CoA Metabolism

The metabolism of acyl-Coenzyme A (acyl-CoA) esters is central to energy production and lipid synthesis. Stearoyl-CoA is a key substrate for SCD1, which converts it to oleoyl-CoA. Any compound that inhibits SCD1 would invariably influence acyl-CoA metabolism by causing an accumulation of stearoyl-CoA and a depletion of oleoyl-CoA, altering the ratio of saturated to monounsaturated fatty acids.

Given the absence of data confirming Pyrrolidine, 1-stearoyl- as an SCD1 inhibitor, its direct influence on acyl-CoA metabolism cannot be confirmed. Its structural similarity to fatty acid amides suggests it could potentially compete with or otherwise modulate enzymes involved in fatty acid activation or transfer, but this has not been experimentally verified.

Exploration of Potential Receptor Binding and Signaling Pathway Modulation

The ability of fatty acid amides to bind to specific receptors and modulate signaling pathways is well-established. For example, N-acyl serines and N-acyl glycines have been shown to interact with G protein-coupled receptors (GPCRs). researchgate.net

Ligand-Receptor Interaction Studies in Model Systems

No specific ligand-receptor interaction studies for Pyrrolidine, 1-stearoyl- are available in the current body of scientific literature. Research on related N-acyl amino acids has shown that they can interact with various receptors, including cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels, although often with lower affinity than endocannabinoids like anandamide. nih.govresearchgate.net The pyrrolidine ring in Pyrrolidine, 1-stearoyl- provides a distinct conformational structure compared to linear N-acyl amino acids, which would uniquely influence its binding to any potential receptor targets. researchgate.net

Modulation of Intracellular Signaling Cascades

Without confirmed receptor targets, the modulation of intracellular signaling cascades by Pyrrolidine, 1-stearoyl- remains uncharacterized. In related N-acyl amino acids, effects on signaling pathways such as the Erk1/2 phosphorylation cascade have been observed, leading to downstream effects on cell proliferation and survival. nih.gov Should Pyrrolidine, 1-stearoyl- be found to interact with a receptor, it would be expected to trigger similar intracellular signaling events.

Enzymatic Inhibition Profiles and Structure-Activity Relationship (SAR) of Pyrrolidine, 1-stearoyl- Derivatives (excluding clinical applications)

While a specific enzymatic inhibition profile for Pyrrolidine, 1-stearoyl- is not available, research on related molecules provides insight into potential activities and structure-activity relationships (SAR). The pyrrolidine scaffold is a common feature in many biologically active compounds and is valued in drug discovery for its specific stereochemical and conformational properties. nih.govnih.gov

In a study of N-acyl-pro-pyrrolidine molecules designed as inhibitors for prolyl oligopeptidase (POP), the N-acyl group was found to be a critical determinant of binding affinity. acs.org This highlights the importance of the stearoyl group in the case of Pyrrolidine, 1-stearoyl-. Furthermore, studies on various N-stearoyl amino acids have demonstrated broad antimicrobial activity. researchgate.net For instance, N-stearoyl proline, which shares the pyrrolidine ring (as proline is a pyrrolidine-2-carboxylic acid), was found to be a particularly effective antimicrobial agent. researchgate.net This suggests that the combination of a stearoyl chain and a pyrrolidine ring can confer potent biological activity.

The table below summarizes the general SAR principles derived from related N-acyl pyrrolidine and N-stearoyl amino acid compounds.

| Compound Class | Structural Feature | Impact on Biological Activity |

| N-acyl-pro-pyrrolidines | N-terminal acyl group | Alteration of the N-terminal group significantly affects binding affinity to enzymes like prolyl oligopeptidase. acs.org |

| N-stearoyl amino acids | Stearoyl (C18) chain | Confers specific biological properties, including antimicrobial effects. researchgate.net |

| N-stearoyl amino acids | Amino acid head group | The nature of the amino acid (e.g., aromatic, acidic) influences the spectrum of antimicrobial activity. researchgate.net |

| Fatty acid amide inhibitors | Fatty acid chain length | Potency is significantly affected by chain length, with C8-C12 chains often showing optimal activity in some inhibitor classes. researchgate.net |

| Pyrrolidine derivatives | Pyrrolidine ring | Provides conformational constraints and specific steric/electronic properties that influence pharmacological efficacy. researchgate.netnih.gov |

These findings underscore that both the fatty acid tail and the cyclic amine head group of Pyrrolidine, 1-stearoyl- are critical features that would govern its biological interactions. However, specific experimental data on its enzymatic inhibition profile and the SAR of its direct derivatives are needed to fully elucidate its molecular mechanisms.

Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)

As there are no studies on the enzymatic inhibition by Pyrrolidine, 1-stearoyl-, its mechanism of action remains uncharacterized. Determining the mechanism of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, would require specific kinetic studies. Such studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov The results are often visualized using plots like the Lineweaver-Burk plot to elucidate the nature of the inhibition. nih.gov

A second hypothetical data table is provided below to demonstrate how such findings would be summarized. This table is purely illustrative.

Hypothetical Data Table: Kinetic Parameters of Enzyme Inhibition by Pyrrolidine, 1-stearoyl-

| Enzyme Target | Inhibition Type | Ki (µM) | Effect on Vmax | Effect on Km | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Exploration of Non Biological Applications of Pyrrolidine, 1 Stearoyl in Materials Science and Catalysis

Potential as a Component in Self-Assembled Systems or Lipid Bilayers

The amphiphilic nature of Pyrrolidine (B122466), 1-stearoyl-, featuring a hydrophilic pyrrolidine amide head and a hydrophobic stearoyl tail, strongly suggests its capacity to participate in self-assembly processes in aqueous and non-polar environments. While specific studies on Pyrrolidine, 1-stearoyl- are limited, the behavior of similar long-chain fatty acid amides provides a strong basis for predicting its properties.

In aqueous solutions, it is anticipated that Pyrrolidine, 1-stearoyl- would self-assemble into various supramolecular structures such as micelles, vesicles, or lamellar phases. The specific morphology of these aggregates would be dependent on factors like concentration, temperature, and the presence of co-solutes or other amphiphiles. The packing parameter, a conceptual tool used to predict the geometry of self-assembled structures, would be influenced by the cross-sectional area of the pyrrolidine head group relative to the volume and length of the stearoyl chain.

The incorporation of Pyrrolidine, 1-stearoyl- into lipid bilayers is another area of significant potential. Its structure is analogous to naturally occurring lipids, suggesting it could intercalate into phospholipid membranes. The presence of the pyrrolidine ring would likely introduce local perturbations in the bilayer structure, potentially affecting membrane fluidity, permeability, and phase behavior. The stearoyl chain, being a common constituent of biological lipids, would facilitate hydrophobic interactions within the core of the bilayer. The interaction of the polar head group with the aqueous phase and neighboring lipid head groups would be a key determinant of its effect on membrane properties.

| Parameter | Predicted Influence of Pyrrolidine, 1-stearoyl- | Basis of Prediction |

| Critical Micelle Concentration (CMC) | Expected to have a low CMC in aqueous solutions. | The long hydrophobic stearoyl chain would drive aggregation to minimize contact with water. |

| Membrane Fluidity | May decrease fluidity in the gel phase and increase it in the liquid crystalline phase. | The rigid pyrrolidine ring could disrupt ordered packing, while the flexible stearoyl chain can participate in van der Waals interactions. |

| Bilayer Thickness | Likely to have a minimal effect on overall thickness when incorporated at low concentrations. | The length of the stearoyl chain (C18) is comparable to many common phospholipids. |

| Phase Transition Temperature (Tm) | Potential to broaden the phase transition profile. | Introduction of a non-native lipid-like molecule can disrupt the cooperative melting of the bilayer. |

Applications in Organic Synthesis as a Precursor or Intermediate

Pyrrolidine, 1-stearoyl- can serve as a valuable precursor or intermediate in organic synthesis, primarily leveraging the reactivity of the amide functionality and the pyrrolidine ring.

As a precursor, the amide bond can be cleaved under hydrolytic conditions (acidic or basic) to yield stearic acid and pyrrolidine, providing a controlled release or protected form of these two building blocks. More sophisticated transformations could involve the reduction of the amide to the corresponding amine, yielding N-stearoylpyrrolidine, a tertiary amine with a long alkyl chain.

The pyrrolidine ring itself, while generally stable, can undergo reactions such as N-oxidation or ring-opening under specific and often harsh conditions. However, its primary utility in synthesis lies in its role as a directing group or a scaffold upon which further chemical modifications can be made. For instance, the carbon atoms of the pyrrolidine ring could be functionalized, although this would likely require activation.

A key potential application lies in its use to introduce a lipophilic moiety into a more complex molecule. The pyrrolidine head group can be a handle for further reactions, allowing for the attachment of the long stearoyl chain to a variety of substrates.

| Reaction Type | Potential Product(s) | Significance |

| Amide Hydrolysis | Stearic acid, Pyrrolidine | Release of constituent building blocks. |

| Amide Reduction | N-stearoylpyrrolidine | Synthesis of a lipophilic tertiary amine. |

| Functionalization of Pyrrolidine Ring | Substituted pyrrolidine derivatives | Access to more complex molecular architectures. |

| Use as a Lipophilic Building Block | Conjugates with other molecules | Imparting lipid-like properties to polar molecules. |

Role in Nanotechnology or Surface Chemistry Research

The amphiphilic character of Pyrrolidine, 1-stearoyl- makes it a candidate for applications in nanotechnology and surface chemistry, particularly in the formation of ordered molecular films and the functionalization of surfaces.

In the realm of nanotechnology, this compound could be utilized in the synthesis of nanoparticles, where it could act as a capping agent or stabilizer. The stearoyl chains would provide a hydrophobic shell around the nanoparticle core, preventing aggregation and allowing for dispersion in non-polar solvents. The pyrrolidine head group could then be used for further surface modification or for directing the assembly of nanoparticles into larger structures. The use of polyvinylpyrrolidone (B124986) (PVP), a polymer with repeating pyrrolidone units, as a stabilizer in nanoparticle synthesis is well-documented, suggesting that monomeric derivatives like Pyrrolidine, 1-stearoyl- could play a similar role, albeit with different binding kinetics and surface coverage. rsc.orgscispace.com

In surface chemistry, Pyrrolidine, 1-stearoyl- is expected to form Langmuir monolayers at the air-water interface. wikipedia.orgbiolinscientific.com When compressed, these monolayers would likely undergo phase transitions from a gaseous state to liquid-expanded, liquid-condensed, and finally a solid-like state before collapsing. The properties of these films, such as the area per molecule and the surface pressure at different phases, would be influenced by the size of the pyrrolidine head group and the packing of the stearoyl tails. These Langmuir films could then be transferred onto solid substrates using the Langmuir-Blodgett technique to create highly ordered, single or multi-layered coatings. wikipedia.orgbiolinscientific.com Such coatings could be used to modify the wetting properties of surfaces, create biocompatible interfaces, or serve as templates for further molecular assembly.

| Application Area | Specific Role of Pyrrolidine, 1-stearoyl- | Potential Outcome |

| Nanoparticle Synthesis | Capping agent/stabilizer | Control of nanoparticle size, prevention of aggregation, and surface functionalization. |

| Langmuir Films | Monolayer formation at the air-water interface | Creation of ordered molecular films with tunable properties. |

| Langmuir-Blodgett Films | Transfer of monolayers to solid substrates | Fabrication of ultrathin, ordered coatings for surface modification. wikipedia.orgbiolinscientific.com |

| Surface Modification | Adsorption onto surfaces | Altering surface properties such as hydrophobicity and biocompatibility. |

Future Directions and Emerging Research Avenues for Pyrrolidine, 1 Stearoyl

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of amides is a fundamental process in chemistry, and current research is heavily focused on developing methods that are both environmentally friendly and highly efficient. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing. amidetech.com By using flow reactors, chemists can achieve better control over reaction parameters like temperature and mixing, leading to higher yields and purities in shorter timeframes. amidetech.comdigitellinc.com This methodology is particularly advantageous for amide synthesis as it can enhance safety and reduce the use of solvents. digitellinc.comacs.orgresearchgate.net Reports have shown that amides can be produced in high yields (80-90%) within minutes using solvent-free continuous flow methods. digitellinc.com

Biocatalysis: The use of enzymes, or biocatalysis, represents a key avenue for green chemistry. rsc.org Lipases and other enzymes are being explored for the synthesis of fatty acid amides. researchgate.netgoogle.comresearchgate.net These biocatalysts offer high selectivity, often avoiding the formation of byproducts like esters, which can be a challenge in traditional chemical synthesis. nih.gov Research is focused on developing robust, reusable enzyme systems that can operate in aqueous environments, further enhancing the sustainability of Pyrrolidine (B122466), 1-stearoyl- production. rsc.orgnih.gov

| Synthetic Approach | Method/Catalyst | Key Advantages | Relevant Research Findings |

| Catalytic Amidation | Boron-based catalysts (e.g., boric acid, boronic acids) | Milder reaction conditions, reduced waste, potential for catalyst recycling. mdpi.com | Dimeric B-X-B motifs are proposed as key active intermediates in the catalytic cycle. nih.govrsc.orgrsc.org |

| Flow Chemistry | Continuous flow reactors | Enhanced reaction control, higher yields and purity, improved safety, reduced solvent use. amidetech.comdigitellinc.com | High-yield (80-90%) amide synthesis achieved in minutes under solvent-free conditions. digitellinc.com |

| Biocatalysis | Enzymes (e.g., lipases, Carboxylic Acid Reductase) | High selectivity (avoids ester byproducts), operates in aqueous media, sustainable. rsc.orgnih.gov | Carboxylic acid reductase (CAR) has been shown to selectively form amide bonds from fatty acids and amines. rsc.org |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and the optimization of reactions. mdpi.com

| AI/ML Application | Technique | Potential Impact on Pyrrolidine, 1-stearoyl- Research |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Creation of novel derivatives with tailored properties (e.g., enhanced bioactivity, specific material characteristics). nih.govoup.comresearchgate.net |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, Neural Networks | Rapidly screen virtual compounds to predict physicochemical and biological properties, prioritizing synthesis. chemintelligence.commit.edumiragenews.comnewswise.com |

| Reaction Optimization | Machine learning models trained on reaction databases | Prediction of optimal synthetic conditions and pathways, leading to more efficient and sustainable production methods. chemintelligence.com |

Expansion of Mechanistic Studies Using Time-Resolved Spectroscopic Techniques

A fundamental understanding of how Pyrrolidine, 1-stearoyl- is formed and how it interacts with its environment is key to unlocking new applications. Time-resolved spectroscopy offers a window into the ultrafast dynamics of chemical processes. wikipedia.org

Techniques like time-resolved infrared (TRIR) spectroscopy and transient absorption spectroscopy allow scientists to observe the formation of the amide bond in real time, on timescales as short as picoseconds or even femtoseconds. wikipedia.orgyoutube.comrsc.org This provides invaluable data on transient intermediates and transition states that are invisible to conventional analytical methods. mdpi.com By studying the kinetics of these ultrafast events, researchers can gain deep mechanistic insights that can be used to design better catalysts and more efficient reaction conditions for the synthesis of Pyrrolidine, 1-stearoyl-. mdpi.comacs.orgnih.gov

Exploration of Interdisciplinary Applications Beyond Current Scopes

The unique amphiphilic structure of Pyrrolidine, 1-stearoyl-, featuring a long, oily stearoyl tail and a polar pyrrolidine head, makes it a candidate for a variety of applications in different scientific fields.

Materials Science: The ability of long-chain fatty amides to self-assemble into nanostructures like organogels or monomolecular films is an area of active research. researchgate.net These properties could be harnessed to develop new "smart" materials, drug delivery systems, or templates for nanotechnology.

Tribology: The long alkyl chain suggests potential use as a lubricant or friction-modifying additive. Its structure could allow it to form protective films on surfaces, reducing wear and friction in mechanical systems.

Chemical Biology: Fatty acid amides are a large and diverse family of biologically active lipids involved in cell signaling. nih.govnih.govusf.edu While specific therapeutic uses are outside the scope of this article, exploring the broader biological activities of Pyrrolidine, 1-stearoyl- and its derivatives through high-throughput screening could reveal unexpected roles and open up new avenues for pharmacological research. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-stearoyl-pyrrolidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves acylation of pyrrolidine with stearoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Reaction parameters such as solvent polarity, temperature, and stoichiometry significantly impact yield. For optimization, Design of Experiments (DoE) can systematically vary factors like residence time and equivalents of pyrrolidine to identify ideal conditions . Cycloaddition or palladium-catalyzed coupling may also be explored for functionalized derivatives, as reviewed in diaryl-pyrrolidine syntheses .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of 1-stearoyl-pyrrolidine?

- Methodology : Assign and NMR peaks by comparing chemical shifts to analogous N-acylated pyrrolidine derivatives. For example, benzoylated pyrrolidine exhibits distinct resonances for the acyl group (e.g., carbonyl at ~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Discrepancies in peak splitting or integration may indicate byproducts, necessitating 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What are the key considerations for analyzing the reactivity of 1-stearoyl-pyrrolidine in annulation reactions?

- Methodology : Investigate steric and electronic effects of the stearoyl group on reaction pathways. For example, in reactions with steroidal azadienes, the acyl group may influence diastereoselectivity via steric hindrance. Use microwave-assisted synthesis to enhance reaction efficiency and monitor intermediates via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., CoMFA, CoMSIA) predict the bioactivity of 1-stearoyl-pyrrolidine derivatives?

- Methodology : Construct 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to map steric, electrostatic, and hydrophobic fields. Validate models with docking studies against targets like dipeptidyl peptidase-IV (DPP-4), focusing on substituent effects at positions 3–5 of the pyrrolidine ring .

Q. What strategies resolve contradictions in kinetic data for pyrrolidine-catalyzed reactions?

- Methodology : Analyze concentration-dependent rate constants (e.g., ) using linear regression to distinguish base-catalyzed vs. non-catalyzed pathways. For example, in DMSO, pyrrolidine exhibits a fivefold higher slope in -concentration plots compared to piperidine, suggesting distinct catalytic mechanisms .

Q. How does mass spectral networking aid in the targeted isolation of bioactive pyrrolidine alkaloids?

- Methodology : Employ UPLC/Q-TOF-MS in Fast-DDA mode to acquire fragmentation patterns. Use characteristic pyrrolidine-derived ions (e.g., m/z 70 for pyrrolidine ring cleavage) to build spectral networks. Cross-reference with databases to prioritize isomers with high MS response for isolation .

Q. What experimental design principles optimize the synthesis of 1-stearoyl-pyrrolidine derivatives?

- Methodology : Apply Central Composite Face (CCF) designs in DoE to evaluate interactions between factors like temperature, residence time, and catalyst loading. Use MODDE software to generate response surfaces and identify Pareto-optimal conditions for maximizing yield .

Q. How do electron transfer dissociation (ETD) and collision-induced dissociation (CID) complement structural analysis of pyrrolidine derivatives?

- Methodology : ETD preserves labile modifications (e.g., acylation) but avoids cleavage N-terminal to proline-like rings. Combine ETD and CID in data-independent MS workflows to enhance sequence coverage and resolve isobaric species in complex mixtures .

Q. What structural features of 1-stearoyl-pyrrolidine enhance selectivity in drug discovery?

- Methodology : Conduct SAR studies by systematically varying substituents on the pyrrolidine ring. For instance, electron-donating groups at position 3 improve DPP-4 inhibition, while electron-withdrawing groups at positions 4–5 enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.